

DCLK1-IN-4 compared to LRRK2-IN-1

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Compound Focus: Dclk1-IN-4

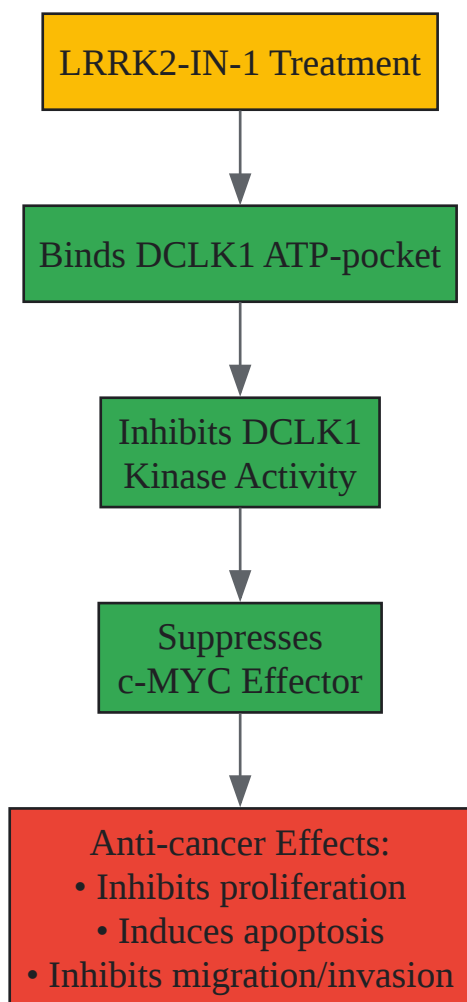
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Profile of LRRK2-IN-1

The table below summarizes the key characteristics of LRRK2-IN-1 based on the retrieved research.

Feature	Description
Primary Target	Leucine-rich repeat kinase 2 (LRRK2) [1]
Cross-reactivity	Potently inhibits Doublecortin-like kinase 1 (DCLK1); reported dissociation constant (Kd) for DCLK1 is 5 nM [2]
Inhibition Mechanism	ATP-competitive type I kinase inhibitor [2] [1]
Reported IC ₅₀ for DCLK1	2.61 nM (in vitro kinase assay) [2]
Cellular Anti-cancer Effects	Inhibits proliferation, migration, invasion; induces apoptosis and cell cycle arrest in colorectal (HCT116) and pancreatic (AsPC-1) cancer cell lines (IC ₅₀ ~1.7 μ M) [2]
Key Experimental Workflow	The pathway from drug binding to observed cellular effects can be summarized as follows:



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The Case of DCLK1-IN-4

A direct comparison with **DCLK1-IN-4** is not currently possible because the search results, which include recent articles from 2024 and 2025, lack specific quantitative data on this compound.

- **Information Gap:** Unlike the well-documented LRRK2-IN-1, details on **DCLK1-IN-4**'s potency (e.g., IC₅₀ values), selectivity profile, and experimental results in cellular models are not available in the searched literature [3] [4] [5].
- **Focus on Alternative Strategies:** Recent research discusses other emerging methods for targeting DCLK1, such as **monoclonal antibodies** and **novel D-peptides** that target a unique extracellular domain of specific DCLK1 isoforms, but these do not involve **DCLK1-IN-4** [4] [5].

A Guide for Your Comparison

To conduct a thorough comparison, you may need to consult specialized chemical and pharmacological databases. Here is a suggested framework and key criteria you can use to evaluate both inhibitors side-by-side once the data for **DCLK1-IN-4** is located.

Comparison Criteria	What to Look For
Potency & Selectivity	IC ₅₀ values for DCLK1; K _d values; selectivity profiling across the kinome.
Mechanism of Action	Type of inhibition (e.g., Type I/II); binding site; allosteric or orthosteric.
Cellular & In Vivo Efficacy	IC ₅₀ in relevant cell lines; effects on stemness, EMT, apoptosis; tumor growth inhibition in animal models.
Structural Basis	Availability of co-crystal structures with DCLK1 to understand binding interactions.
Therapeutic Potential	Data on overcoming drug resistance; effects on the tumor microenvironment.

Research Outlook

In summary, while **LRRKK2-IN-1** is a well-characterized, potent inhibitor of **DCLK1**, it is not highly selective. The lack of data for **DCLK1-IN-4** in the current search highlights that it may be a newer or less-published compound.

Future research is moving towards more specific targeting strategies, such as developing isoform-specific inhibitors or ligands that target non-kinase domains of **DCLK1** to achieve higher precision [5] [6].

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